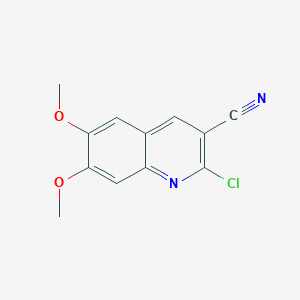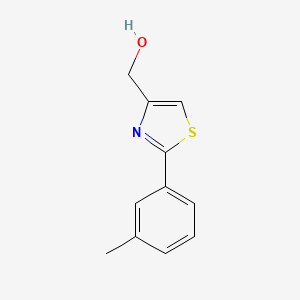![molecular formula C12H17NO B1356609 4-[Butil(metil)amino]benzaldehído CAS No. 1079-83-0](/img/structure/B1356609.png)
4-[Butil(metil)amino]benzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Butyl(methyl)amino]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a butyl(methyl)amino group and an aldehyde group
Aplicaciones Científicas De Investigación
4-[Butyl(methyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 4-[Butyl(methyl)amino]benzaldehyde are currently unknown . This compound belongs to the family of aromatic aldehydes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[Butyl(methyl)amino]benzaldehyde . For example, exposure to light, heat, or certain chemicals could potentially alter the compound’s structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Butyl(methyl)amino]benzaldehyde typically involves the introduction of the butyl(methyl)amino group onto the benzene ring followed by the formylation of the aromatic ring. One common method is the reductive amination of 4-nitrobenzaldehyde with butylamine and formaldehyde, followed by reduction of the nitro group to an amino group and subsequent methylation.
Industrial Production Methods: Industrial production of 4-[Butyl(methyl)amino]benzaldehyde may involve large-scale reductive amination processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The aldehyde group in 4-[Butyl(methyl)amino]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: 4-[Butyl(methyl)amino]benzoic acid.
Reduction: 4-[Butyl(methyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
4-(Dimethylamino)benzaldehyde: Similar structure but with two methyl groups instead of a butyl and a methyl group.
4-(Butylamino)benzaldehyde: Lacks the methyl group on the amino substituent.
4-(Methylamino)benzaldehyde: Lacks the butyl group on the amino substituent.
Uniqueness: 4-[Butyl(methyl)amino]benzaldehyde is unique due to the presence of both butyl and methyl groups on the amino substituent, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its solubility in organic solvents and its ability to interact with various molecular targets.
Propiedades
IUPAC Name |
4-[butyl(methyl)amino]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUNJTPNOCDBFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539260 |
Source


|
| Record name | 4-[Butyl(methyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-83-0 |
Source


|
| Record name | 4-[Butyl(methyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride](/img/structure/B1356551.png)


![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)


![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)
